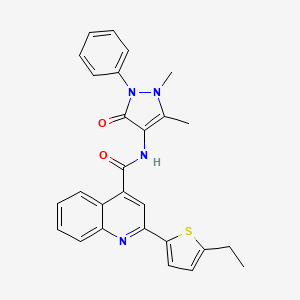![molecular formula C14H12N2O4 B4603390 (2E)-1-(5-methylfuran-2-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one](/img/structure/B4603390.png)
(2E)-1-(5-methylfuran-2-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one
Overview
Description
(2E)-1-(5-methylfuran-2-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one: is an organic compound that belongs to the class of enones This compound features a furan ring substituted with a methyl group at the 5-position and a nitrophenyl group attached to an amino group at the 3-position of the prop-2-en-1-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(5-methylfuran-2-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with 3-nitroaniline in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and enone derivatives.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery due to its functional groups.
Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory and antimicrobial activities, are of interest in medicinal chemistry. It can serve as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, the compound can be utilized in the synthesis of advanced materials, including polymers and dyes, due to its conjugated system and reactive functional groups.
Mechanism of Action
The mechanism by which (2E)-1-(5-methylfuran-2-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
- (2E)-1-(5-methylfuran-2-yl)-3-[(4-nitrophenyl)amino]prop-2-en-1-one
- (2E)-1-(5-methylfuran-2-yl)-3-[(2-nitrophenyl)amino]prop-2-en-1-one
- (2E)-1-(5-methylfuran-2-yl)-3-[(3-chlorophenyl)amino]prop-2-en-1-one
Comparison: Compared to its analogs, (2E)-1-(5-methylfuran-2-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one is unique due to the position of the nitro group on the phenyl ring This positional difference can significantly influence the compound’s reactivity, biological activity, and physicochemical properties
Properties
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(3-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-5-6-14(20-10)13(17)7-8-15-11-3-2-4-12(9-11)16(18)19/h2-9,15H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTLCPZHPWINDD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ACETYL-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B4603312.png)

![N-[4-(acetylamino)phenyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4603317.png)
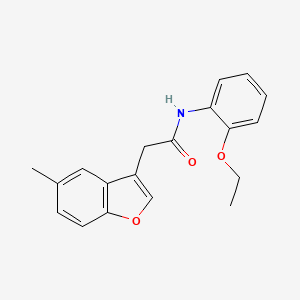
![2-fluorobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4603349.png)
![N-({5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4603355.png)
![1-[(4-chlorophenoxy)methyl]-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4603366.png)
![1-[5-[2-(4-Chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea](/img/structure/B4603367.png)
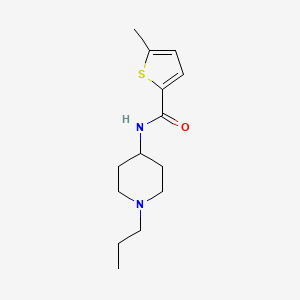
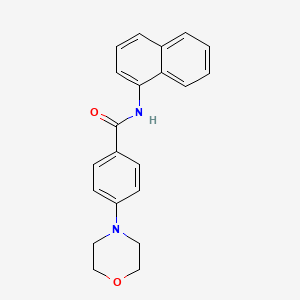
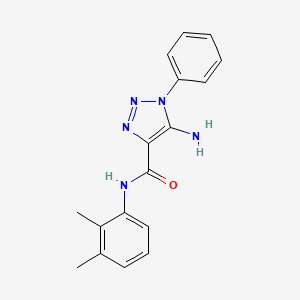
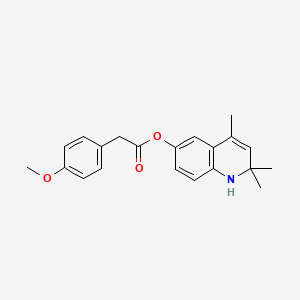
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4603385.png)
